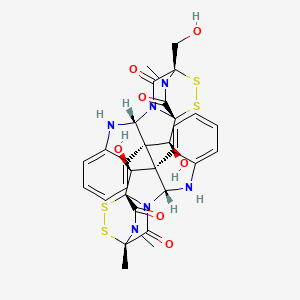

verticillin B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52212-86-9 |

|---|---|

Molecular Formula |

C30H28N6O7S4 |

Molecular Weight |

712.8 g/mol |

IUPAC Name |

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |

InChI Key |

YABFNIMWFFFBHC-LRESJZTJSA-N |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C)O |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O |

Origin of Product |

United States |

Fungal Origin and Strain Cultivation for Verticillin B Research

Research into Optimization of Fungal Cultivation

Scaled Production Research Methodologies

Research into the therapeutic potential of verticillin (B84392) B and its analogues has been historically constrained by limited availability. nih.gov To address this supply issue, studies have focused on optimizing fermentation conditions to enhance biosynthesis in producing fungal strains. nih.gov Methodical evaluation of various growth parameters, particularly the culture medium, has been central to developing effective scaled production protocols. nih.gov

Fungal Strains and Culture Conditions

Initial research utilized two primary fungal strains, identified as MSX59553 and MSX79542, for verticillin production. nih.gov Cultivation began by inoculating agar (B569324) plates with a small piece (~0.5 cm²) of a fresh, 2-week-old culture from the leading edge of a colony grown on potato dextrose agar. nih.gov These plates were incubated at room temperature for approximately 3 to 4 weeks until sufficient colony growth was observed. nih.gov

For scaled-up fermentation, 2.8 L Fernbach flasks were employed. nih.gov The seed cultures for inoculation were prepared by growing the fungal strains in a YESD broth medium (containing 2% soy peptone, 2% dextrose, and 1% yeast extract) for about five days with agitation. nih.gov

Media Optimization for Enhanced Yield

A significant breakthrough in scaled production came from the optimization of the solid-state fermentation medium. nih.gov Comparative studies analyzed the production of verticillins on traditional rice-based media versus an oatmeal-based medium. nih.gov The findings demonstrated that the choice of medium profoundly impacted the yield of verticillin analogues. nih.gov Both fungal strains showed a higher production of verticillins when cultivated on oatmeal compared to rice. nih.gov Specifically, strain MSX59553 exhibited a significantly greater output of the target secondary metabolites on oatmeal medium. nih.gov

The preparation for the scaled-up batches involved the following formulations:

Rice Medium: 150 g of rice with 300 mL of deionized water. nih.gov

Oatmeal Medium: 150 g of oatmeal with 250 mL of deionized water. nih.gov

Both media were sterilized by autoclaving before inoculation. nih.gov

Fermentation and Extraction Process

The inoculated flasks were incubated at room temperature. nih.gov A key improvement in the methodology was the reduction of the fermentation time from the previous standard of 4-5 weeks to approximately 11 days, which was achieved using the optimized oatmeal-based medium. nih.gov

Following the incubation period, the fungal cultures were harvested for extraction. The entire culture was thoroughly chopped with a spatula and transferred into flasks. nih.gov A solution of 1:1 chloroform:methanol was added, and the mixture was shaken overnight at room temperature. nih.gov The extract was then filtered and subjected to a liquid-liquid partition process to separate the organic and aqueous layers, allowing for the isolation of the verticillin compounds from the organic phase. nih.gov

Research Findings and Yield Improvement

The adoption of an oatmeal-based medium for fermentation resulted in a substantial increase in the supply of verticillin analogues. nih.gov Where previous methods yielded 5–10 mg over a six-week period, the optimized methodologies allow for the production of 50–150 mg quantities per month in a laboratory setting. nih.gov

The table below summarizes the comparative yields of verticillins from strain MSX59553 grown on different media. nih.gov

| Medium | Total Weight of Purified Verticillins (mg) | Yield of Verticillins per gram of Extract (mg/g) |

| Oatmeal | 174.8 | 67.3 |

| Rice | 107.6 | 63.3 |

This optimization of the fermentation medium was the critical factor in overcoming the supply bottleneck that had hindered preclinical studies of these compounds. nih.gov The enhanced production provides a sufficient quantity of material for more extensive in vivo studies and the development of new analogues through semisynthesis. nih.gov

Biosynthetic Pathways of Verticillins

Identification of Biosynthetic Gene Clusters

The genetic blueprint for verticillin (B84392) biosynthesis is housed within a specific biosynthetic gene cluster (BGC), commonly referred to as the ver cluster. researchgate.netnih.gov This cluster was first identified and characterized in the fungus Clonostachys rogersoniana, a known producer of these complex molecules. nih.govrsc.org The identification was achieved by targeting a gene for a nonribosomal peptide synthetase (NRPS), an enzyme class known to be fundamental in the early stages of ETP alkaloid synthesis. researchgate.netnih.gov

Subsequent gene knockout studies have validated the function of the ver cluster. Disruption of key genes within this cluster, such as the NRPS gene verP, was shown to completely abolish the production of verticillins, confirming the cluster's direct role in their biosynthesis. researchgate.netnih.gov The ver cluster contains all the necessary enzymatic machinery for the entire pathway, including enzymes for backbone formation, sulfur incorporation, dimerization, and various chemical modifications. researchgate.netmdpi.com A regulatory gene, verZ, has also been identified within the cluster, which controls the expression of the other biosynthetic genes. microbiologyresearch.orgencyclopedia.pub

Proposed Biosynthetic Pathway Models

The proposed biosynthetic pathway for verticillins is largely based on detailed studies of the well-characterized monomeric ETP, gliotoxin (B1671588), and has been supported by genetic and chemical analyses of the ver cluster. rsc.orgresearchgate.net

Analogies to Gliotoxin Biosynthesis

The initial steps of verticillin biosynthesis show striking parallels to the pathway of gliotoxin, which serves as a prototype for ETP alkaloid formation. rsc.orgresearchgate.net Early labeling experiments indicated that verticillins are assembled from amino acid precursors via an NRPS-dependent mechanism. rsc.org The core dioxopiperazine (DKP) ring is formed early in the process, followed by the later incorporation of sulfur atoms. rsc.org Many of the enzymes encoded in the ver cluster have homologous counterparts in the gliotoxin (gli) cluster, suggesting a conserved mechanism for the formation and sulfurization of the DKP core. rsc.org However, significant deviations occur in the later stages, as verticillins are dimeric molecules, requiring a distinct dimerization step not present in gliotoxin biosynthesis. rsc.org

Early-Stage Dioxopiperazine Formation (e.g., VerP)

The biosynthesis of the verticillin scaffold begins with the formation of a dioxopiperazine (DKP) ring, a reaction catalyzed by the nonribosomal peptide synthetase (NRPS) VerP. researchgate.netrsc.org This enzyme condenses two amino acid precursors to form the central DKP core. rsc.org The identity of the specific verticillin analogue produced is determined by the amino acid substrates utilized by VerP in this initial step. rsc.org

All verticillins use L-tryptophan as one of the building blocks. rsc.org For the synthesis of verticillin B , VerP condenses L-tryptophan with L-threonine. This is distinct from verticillin A, which is derived from L-tryptophan and L-alanine, and verticillin C, which uses L-tryptophan and L-serine.

Polysulfide Bridge Formation and Modifications (e.g., VerC, VerG, VerK, VerJ, VerI)

Following the creation of the DKP core, a series of enzymatic modifications leads to the incorporation of the characteristic disulfide bridge. This multi-step process is analogous to the sulfurization pathway in gliotoxin biosynthesis. rsc.org

Hydroxylation : The pathway is proposed to continue with a bis-hydroxylation catalyzed by the cytochrome P450 monooxygenase, VerC. rsc.orgsecondarymetabolites.org

Glutathione (B108866) Addition : The glutathione-S-transferase, VerG, then catalyzes the addition of two glutathione molecules, which serve as the sulfur donors for the disulfide bridge. rsc.orgencyclopedia.pub

Thiol Uncovering : The attached glutathione moieties are subsequently processed by a trio of enzymes to expose the thiol groups. rsc.org This involves the activities of VerK (a γ-glutamyl-cyclotransferase), VerJ (a dipeptidase), and VerI (a pyridoxal (B1214274) 5'-phosphate-dependent C-S bond lyase). nih.govrsc.org

The result of this cascade is a dithiol monomer, which is the direct precursor for the subsequent dimerization and final oxidation steps.

Dimerization Mechanisms (e.g., Roles of CYP450s like VerB, VerL)

A key deviation from the gliotoxin pathway is the dimerization of two monomeric units to form the final verticillin structure. This critical C-C bond formation is believed to be catalyzed by one of the cytochrome P450 enzymes present in the ver cluster, with VerB and VerL being the likely candidates. rsc.org In other fungal and bacterial pathways, CYP450 enzymes have been shown to catalyze both the cyclization of the indole (B1671886) ring to form a pyrroloindoline and the subsequent joining of two monomers. rsc.orgresearchgate.net This radical-mediated mechanism is the proposed route for verticillin dimerization. rsc.org While the precise roles of VerB and VerL have not been definitively assigned, one is thought to act as the dimerizing enzyme, while the other may function as a monooxygenase, potentially hydroxylating the C11 and/or C11' positions seen in some verticillin analogues. rsc.org

N-Methylation Processes (e.g., VerN)

The final structure of verticillins includes methyl groups on the nitrogen atoms of the DKP ring. This N-methylation is a common feature among ETP alkaloids and is carried out by an N-methyltransferase, believed to be VerN. rsc.org This enzyme likely uses S-adenosylmethionine (SAM) as the methyl donor. rsc.org The timing of this methylation is not definitively established; it could occur on the monomeric precursors before dimerization or on the fully formed dimeric scaffold. rsc.org

Interactive Data Tables

Table 1: Key Enzymes in the Verticillin Biosynthetic Pathway

| Gene | Protein | Proposed Function | Stage of Biosynthesis |

| verP | VerP | Nonribosomal Peptide Synthetase (NRPS) | Early-Stage Dioxopiperazine Formation |

| verC | VerC | Cytochrome P450 Monooxygenase | Polysulfide Bridge Formation |

| verG | VerG | Glutathione-S-transferase | Polysulfide Bridge Formation |

| verK | VerK | γ-glutamyl-cyclotransferase | Polysulfide Bridge Formation |

| verJ | VerJ | Dipeptidase | Polysulfide Bridge Formation |

| verI | VerI | C-S bond lyase | Polysulfide Bridge Formation |

| verB | VerB | Cytochrome P450 | Dimerization |

| verL | VerL | Cytochrome P450 | Dimerization / Modification |

| verN | VerN | N-methyltransferase | N-Methylation |

| verT | VerT | Thioredoxin Reductase | Disulfide bond oxidation |

| verZ | VerZ | Zinc Finger Transcription Factor | Regulation of Biosynthesis |

Regulatory Mechanisms in Biosynthesis (e.g., VerZ, a Zn(II)2Cys6 DNA-binding protein)

The biosynthesis of verticillins, complex dimeric epipolythiodioxopiperazines (ETPs), is a tightly controlled process at the genetic level. microbiologyresearch.orgnih.gov The production is orchestrated by a dedicated biosynthetic gene cluster (ver), and within this cluster, a specific regulatory gene, verZ, has been identified as the primary controller of the pathway in the fungus Clonostachys rogersoniana. microbiologyresearch.orgnih.govresearchgate.net

VerZ is a protein that contains a basic Zn(II)2Cys6 DNA-binding domain, a characteristic feature of a class of transcription factors found exclusively in fungi. microbiologyresearch.orgnih.govresearchgate.net This domain enables VerZ to directly interact with specific DNA sequences in the promoter regions of other genes within the ver cluster, thereby controlling their transcription. microbiologyresearch.orgnih.gov

Research has demonstrated that VerZ functions as a transcriptional activator. microbiologyresearch.orgnih.gov Through electrophoretic mobility shift assays (EMSAs), it has been shown that the DNA-binding domain of VerZ specifically binds to the promoter regions of various ver genes, including verA, verT-verL, verM, verN-verI, verC-verP, verK, verG, and its own gene, verZ. tum.de This binding directly initiates the transcription of these genes, which are essential for the production of verticillin. microbiologyresearch.orgnih.gov

Bioinformatic analysis of the DNA regions where VerZ binds has revealed a conserved palindromic sequence: (T/C)(C/A)(G/T)GN3CC(G/T)(A/G)(G/C). microbiologyresearch.orgnih.gov The specific and essential nature of this sequence was confirmed by experiments showing that substitutions within this conserved motif completely abolish the ability of VerZ to bind to its target promoter regions. microbiologyresearch.orgnih.gov

The critical role of VerZ in the biosynthesis of verticillins is further highlighted by gene disruption studies. microbiologyresearch.orgnih.gov When the verZ gene is disrupted or knocked out, there is a significant reduction in the production of 11′-deoxyverticillin A, a key intermediate in the verticillin pathway. microbiologyresearch.orgnih.govresearchgate.net This decrease in production is directly linked to a corresponding decrease in the transcriptional levels of the other verticillin biosynthetic genes, confirming that VerZ is a positive regulator essential for the activation of the entire cluster. microbiologyresearch.orgnih.gov

The regulatory system, with a pathway-specific transcription factor like VerZ, is a common strategy employed by fungi to control the production of secondary metabolites. nih.gov These regulatory proteins ensure that the complex enzymatic machinery required for synthesizing compounds like verticillin is expressed in a coordinated and efficient manner.

Table of Regulatory Proteins in Verticillin Biosynthesis

| Protein Name | Type | Function | Organism |

| VerZ | Zn(II)2Cys6 DNA-binding protein | Transcriptional activator of the verticillin biosynthetic gene cluster | Clonostachys rogersoniana |

Structure Activity Relationship Sar and Structure Biology Relationship Studies of Verticillins

Influence of Dimeric Nature on Biological Activity

The dimeric structure of verticillins is considered essential for their potent biological effects. nih.gov Studies comparing dimeric compounds like verticillin (B84392) A to their monomeric counterparts have shown that the monomeric versions are significantly less potent. nih.gov This suggests that the pseudo-symmetrical arrangement of the two monomeric units, linked at the C10b–C10b′ positions, is crucial for optimal interaction with biological targets. nih.gov The dimeric scaffold likely allows the molecule to span larger binding sites or interact with multiple subunits of a target protein, an activity that a single monomeric unit cannot achieve. The spatial orientation of the two halves of the molecule, which appear anti to each other in three dimensions, is also a key aspect of their structure. nih.gov

Impact of Chemical Modifications on Biological Potency and Selectivity

The hydroxy groups at the C11 and C11′ positions have been a primary focus for semisynthetic modifications. nih.govnih.gov In a study using verticillin H as a starting material, a series of analogues were generated by introducing various ester, carbonate, and carbamate (B1207046) moieties at these positions. nih.govnih.gov The resulting compounds were tested against a panel of melanoma (MDA-MB-435), breast (MDA-MB-231), and ovarian (OVCAR3) cancer cell lines. nih.gov Remarkably, all the synthesized analogues retained potent cytotoxicity, with IC₅₀ values remaining in the nanomolar range. nih.gov In some cases, the modified compounds were even more potent than the parent verticillin H. nih.gov This indicates that the C11 and C11' positions can be functionalized, not only without a loss of activity but with the potential to modulate the compound's physicochemical properties, such as solubility. nih.govnih.gov

| Compound | Modification at C11 | MDA-MB-435 (Melanoma) | MDA-MB-231 (Breast) | OVCAR3 (Ovarian) |

|---|---|---|---|---|

| Verticillin H (Parent) | -OH | 16 | 11 | 9.1 |

| Analogue 4 | Acetate Ester | 12 | 10 | 8.4 |

| Analogue 5 | Propionate Ester | 10 | 11 | 9.1 |

| Analogue 7 | Pivaloate Ester | 10 | 10 | 7.4 |

| Analogue 9 | Ethyl Carbonate | 11 | 10 | 8.0 |

| Analogue 11 | Ethyl Carbamate | 13 | 12 | 8.9 |

Data in the table is adapted from research findings on semisynthetic derivatives of verticillin H, a close structural analogue of verticillin B. nih.gov

Chemical derivatization can induce significant conformational changes that influence reactivity and biological activity. During the semisynthesis of verticillin H analogues, researchers observed high selectivity for monofunctionalization at the C11 position, with no evidence of bis-acetylation even when using more reactive agents. nih.gov This suggests that the initial acylation at the C11 alcohol induces a "conformational bias" that sterically hinders or otherwise prevents a subsequent reaction at the equivalent C11′ position. nih.gov This demonstrates that even relatively small modifications can alter the three-dimensional structure of the verticillin scaffold, which in turn can affect its interaction with biological targets.

Comparative Analysis of this compound with Other Verticillin Analogues

This compound is structurally very similar to verticillin A, with the primary difference being the number of sulfur atoms in the bridge across the dioxopiperazine rings. Verticillin A is a di-sulfide, while verticillin C is believed to be an epitrithio-analogue of this compound. rsc.org The biological activity of verticillins can be significantly influenced by variations in the core structure.

For example, 11,11′-dideoxyverticillin A, which lacks the hydroxyl groups at the C11 and C11′ positions, exhibits a distinct biological profile, acting as a potent inhibitor of receptor tyrosine kinases. rsc.orgresearchgate.net In contrast, verticillin A is a known inhibitor of histone methyltransferases. researchgate.netnih.gov This highlights that the C11/C11' hydroxyl groups are not only sites for modification but also play a role in determining the compound's cellular targets and mechanism of action.

Another analogue, verticillin D, possesses two additional hydroxy groups compared to verticillin A. nih.gov Both verticillin A and D show potent nanomolar cytotoxicity against high-grade serous ovarian cancer (HGSOC) cell lines. nih.gov However, in vivo studies revealed that while both reduced tumor burden, verticillin D led to signs of liver toxicity, whereas verticillin A did not at the tested doses. nih.gov This comparative data underscores how subtle structural differences among verticillin analogues can lead to significant variations in their biological activity, selectivity, and toxicity profiles. The number of sulfur atoms in the bridge, however, does not appear to significantly influence the potency in nematocidal assays. rsc.org

| Analogue | Key Structural Difference from Verticillin A | Primary Biological Activity/Target |

|---|---|---|

| Verticillin A | Reference Compound (disulfide bridges) | Histone Methyltransferase (HMTase) Inhibitor researchgate.netnih.gov |

| This compound | Different number of sulfur atoms in bridge | Antibiotic rsc.org |

| Verticillin D | Two additional hydroxyl groups | Cytotoxic against HGSOC cells nih.gov |

| 11,11′-dideoxyverticillin A | Lacks C11/C11' hydroxyl groups | Receptor Tyrosine Kinase Inhibitor researchgate.net |

Cellular and Molecular Mechanisms of Action of Verticillins

Epigenetic Modulation through Histone Methyltransferase (HMTase) Inhibition

A central mechanism of action for verticillin (B84392) A is its role as an epigenetic modulator, primarily achieved by inhibiting histone methyltransferases (HMTases). nih.govacs.org HMTases are crucial enzymes that regulate gene expression by adding methyl groups to histone proteins, a process that can either activate or repress transcription depending on the specific site of methylation. frontiersin.org By inhibiting these enzymes, verticillin A can reverse epigenetic silencing of tumor suppressor genes and activate pathways that are critical for apoptosis and immune cell recognition. rsc.orgresearchgate.net

Specific HMTase Targets (e.g., SUV39H1, SUV39H2, G9a, HTM, MLL1, GLP)

Verticillin A has been identified as a potent and selective inhibitor of a specific subset of HMTases. google.com Research demonstrates that it targets enzymes responsible for both repressive and active histone marks. The primary targets include SUV39H1, SUV39H2, G9a, and its homolog GLP (G9a-like protein), which are key mediators of histone H3 lysine (B10760008) 9 (H3K9) methylation. nih.govnih.gov Additionally, verticillin A shows inhibitory activity against MLL1, an HMTase responsible for H3K4 methylation, and NSD2. rsc.orggoogle.com The compound exhibits high selectivity, with potent inhibitory activity observed for SUV39H2, SUV39H1, and G9a. rsc.orggoogle.com

Table 1: Inhibitory Activity of Verticillin A against Specific HMTase Targets This table is interactive. You can sort and filter the data.

| HMTase Target | IC₅₀ Value (μM) | Primary Function | Reference |

|---|---|---|---|

| SUV39H2 | 0.48 | H3K9 di- and tri-methylation (repressive) | google.com, rsc.org |

| G9a | 0.54 | H3K9 di-methylation (repressive) | google.com, rsc.org |

| SUV39H1 | 0.57 | H3K9 di- and tri-methylation (repressive) | google.com, rsc.org |

| GLP | 1.27 | H3K9 di-methylation (repressive) | google.com |

| MLL1 | 3.08 | H3K4 methylation (active) | google.com |

| NSD2 | 4.13 | Histone methylation | google.com, nih.gov |

Impact on Histone Modifications (e.g., H3K9me3, H3K4me3)

The inhibition of specific HMTases by verticillin A leads to significant changes in the landscape of histone modifications, particularly the methylation states of H3K9 and H3K4. researchgate.netdovepress.com

H3K9me3 (Histone H3 Lysine 9 Trimethylation): The inhibition of SUV39H1, SUV39H2, and G9a/GLP by verticillin A results in a marked decrease in the levels of H3K9me2 and H3K9me3. researchgate.net H3K9me3 is a well-established repressive mark associated with tightly packed chromatin (heterochromatin) and transcriptional silencing. nih.gov By reducing H3K9me3 levels at gene promoters, such as that of the FAS gene, verticillin A can restore the expression of silenced tumor suppressor and pro-apoptotic genes. rsc.orgnih.gov

H3K4me3 (Histone H3 Lysine 4 Trimethylation): Verticillin A also influences the levels of H3K4me3, an active mark typically found at the promoters of transcriptionally active genes. researchgate.netresearchgate.net Through its inhibitory effect on MLL1, verticillin A can decrease H3K4me3 levels. nih.govdovepress.com This dual action allows for a complex reprogramming of the cancer cell epigenome. For instance, in pancreatic cancer cells, verticillin A has been shown to decrease H3K4me3 levels at the promoters of anti-apoptotic genes like BCL2L1, CFLAR, and MCL-1, thereby reducing their expression. researchgate.net Simultaneously, it decreases the repressive H3K9me3 mark at the promoters of pro-apoptotic genes such as BAK1, BAX, and BCL2L11, leading to their upregulation. researchgate.net

Induction of Programmed Cell Death Pathways

A significant consequence of the epigenetic modulation by verticillin A is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govatu.edu This process is a critical anticancer mechanism, as many tumors develop resistance to apoptosis. nih.gov Verticillin A can induce apoptosis directly or sensitize cancer cells to other apoptosis-inducing agents. aacrjournals.org

Apoptosis Induction Mechanisms

Verticillin A triggers apoptosis through the intrinsic, or mitochondrial-dependent, pathway. nih.govresearchgate.net Evidence for this includes the detection of cleaved poly ADP-ribose polymerase (cPARP) and an increase in Annexin V staining in treated cells, both of which are hallmarks of apoptosis. nih.gov The process is often initiated by cellular stress, such as the DNA damage induced by verticillin A, which leads to the activation of a cascade of enzymes called caspases. nih.govatu.edu The compound has been shown to restore the expression of the Fas death receptor on cancer cells, making them susceptible to Fas ligand (FasL)-mediated killing by immune cells. rsc.org Furthermore, verticillin A can sensitize resistant colon carcinoma cells to apoptosis induced by TRAIL, etoposide, and cisplatin. nih.govaacrjournals.org

Upregulation of Pro-apoptotic Proteins (e.g., BNIP3)

Verticillin A treatment leads to a shift in the balance between pro-apoptotic and anti-apoptotic proteins. researchgate.net While it doesn't significantly alter the expression of several anti-apoptotic genes, it markedly upregulates key pro-apoptotic proteins. nih.govresearchgate.net

A notable example is the BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3). nih.gov Studies have shown that verticillin A increases BNIP3 protein levels in a dose-dependent manner in both human colon carcinoma and hepatoma cells. nih.govaacrjournals.org BNIP3 is a pro-apoptotic member of the Bcl-2 family that can trigger cell death. researchgate.net The upregulation of BNIP3 by verticillin A has been linked to the demethylation of its promoter, and silencing BNIP3 was found to decrease the sensitivity of tumor cells to verticillin A-induced apoptosis. nih.gov In addition to BNIP3, verticillin A also increases the expression of other pro-apoptotic proteins like Bax and Bak. nih.govresearchgate.net

Alterations in Cell Cycle Progression (e.g., G2 Phase Arrest)

In certain cancer cell types, verticillin A has been shown to alter cell cycle progression, a mechanism that can contribute to its anticancer effects. nih.gov Specifically, treatment with verticillin A can induce a dramatic arrest at the G2 phase of the cell cycle in human colon carcinoma cells (SW620). nih.govresearchgate.net This G2 arrest prevents cells from entering mitosis, ultimately leading to apoptosis. nih.govmdpi.com However, this effect appears to be cell-type dependent. For instance, the same study noted that verticillin A did not induce significant cell cycle changes in hepatoma cells (HepG2), nor was G2 arrest observed in certain soft tissue sarcoma cell lines, suggesting that it is not the sole mechanism of its function. nih.govresearchgate.net

Table 2: Summary of Cell Cycle Effects of Verticillin A on Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Effect on Cell Cycle | Reference |

|---|---|---|---|

| SW620 | Colon Carcinoma | G2 phase arrest | nih.gov, researchgate.net |

| HepG2 | Hepatoma (Liver) | No significant alteration | nih.gov, researchgate.net |

| MPNST / LMS | Soft Tissue Sarcoma | No substantial arrest | researchgate.net |

Modulation of Receptor Tyrosine Kinase Signaling Pathways

Verticillins exert significant influence over cellular signaling by modulating the activity of key receptor tyrosine kinases (RTKs) and their downstream pathways, which are often dysregulated in cancer.

Research has identified the c-mesenchymal-epithelial transition factor (c-Met) receptor as a primary molecular target of verticillin A, a close analogue of verticillin B. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell migration, invasion, and proliferation.

Studies have shown that verticillin A effectively suppresses HGF-induced migration and invasion in human gastric (AGS) and cervical (HeLa) cancer cells. rsc.orgresearchgate.net This inhibitory action is achieved at a molecular level by preventing the HGF-induced phosphorylation of c-Met at tyrosine residues Tyr1234/1235. rsc.org In AGS and HeLa cells, HGF stimulation normally leads to a significant increase in c-Met phosphorylation, an effect that is dose-dependently inhibited by verticillin A treatment. rsc.org Furthermore, verticillin A has been observed to repress the total protein expression of c-Met, an effect potentially linked to the reduced expression of fatty acid synthase. rsc.orgresearchgate.net In colon cancer cells, verticillin A was also found to suppress c-Met at the transcriptional level and decrease both its protein level and phosphorylation status. nih.govmicrobiologyresearch.org This evidence establishes verticillin A as a potent inhibitor of the HGF/c-Met signaling axis. rsc.orgresearchgate.netresearchgate.net

The inhibition of c-Met phosphorylation by verticillins subsequently disrupts major downstream signaling cascades that are critical for cell survival and metastasis. nih.gov Activation of c-Met typically triggers multiple pathways, including the Ras/Raf/ERK/MAPK and PI3K/AKT pathways, as well as the FAK/Src pathway. nih.govrsc.org

In colon cancer cells, treatment with verticillin A led to a simultaneous reduction in the phosphorylation of key downstream molecules, including Ras-associated factor (Raf), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT). nih.govmicrobiologyresearch.orgbenchchem.com The interference with the Ras/Raf/ERK pathway was shown to be a key contributor to the anti-migratory effects of verticillin A in these cells. nih.govbenchchem.com

Similarly, in gastric and cervical cancer cells, verticillin A's impairment of HGF-induced c-Met phosphorylation leads to the suppression of the c-Met/FAK/Src signaling pathway. rsc.orgresearchgate.net Specifically, HGF-induced phosphorylation of FAK at tyrosine 925, a direct consequence of c-Met activation, is inhibited by verticillin A. rsc.orgrsc.org This in turn prevents the phosphorylation of Src at Tyr416, while the total protein levels of FAK and Src remain unchanged. rsc.org This targeted interference with downstream effectors underscores the compound's ability to halt the molecular machinery driving cancer cell motility. rsc.orgresearchgate.netnih.gov

Table 1: Effect of Verticillin A on c-Met Signaling Pathway Components

| Target Protein | Effect of Verticillin A | Cell Line(s) | Reference(s) |

| c-Met | Inhibits HGF-induced phosphorylation (Tyr1234/1235) | AGS, HeLa, Colon Cancer Cells | nih.gov, rsc.org, researchgate.net, microbiologyresearch.org |

| Decreases total protein expression | AGS, HeLa, Colon Cancer Cells | nih.gov, rsc.org, researchgate.net | |

| Raf | Inhibits phosphorylation | Colon Cancer Cells | nih.gov |

| ERK | Inhibits phosphorylation | Colon Cancer Cells | nih.gov |

| AKT | Inhibits phosphorylation | Colon Cancer Cells | nih.gov |

| FAK | Inhibits HGF-induced phosphorylation (Tyr925) | AGS, HeLa | rsc.org, rsc.org |

| Src | Inhibits HGF-induced phosphorylation (Tyr416) | AGS, HeLa | rsc.org |

The inhibitory activity of the verticillin family extends to other receptor tyrosine kinases involved in tumor progression and angiogenesis. Specific analogues of verticillin have demonstrated the ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1), also known as Flt-1. xiahepublishing.com

VEGFR-1 is a key receptor in the process of angiogenesis, or new blood vessel formation, which is essential for tumor growth. nih.gov Its activation is involved in endothelial cell migration and invasion. aacrjournals.org The analogue 11,11′-dideoxy-verticillin, along with other related compounds, has been tested for its inhibitory activity against EGFR and VEGFR-1/Flt-1, indicating that modifications to the core verticillin structure can broaden its spectrum of tyrosine kinase inhibition. xiahepublishing.com

Generation of Reactive Oxygen Species (ROS)

Verticillins, as members of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, have been shown to induce the generation of Reactive Oxygen Species (ROS). rsc.orgnih.govmicrobiologyresearch.orgnih.govcapes.gov.br This activity is a significant component of their cytotoxic mechanism. The toxicity of ETPs is largely attributed to their characteristic disulfide bridge. researchgate.netmicrobiologyresearch.orgnih.gov

This disulfide bridge can engage in redox cycling, a process that generates ROS and can inactivate proteins by reacting with their thiol groups. researchgate.netmicrobiologyresearch.orgnih.gov In studies involving high-grade serous ovarian cancer (HGSOC) cells, treatment with verticillin A led to a significant upregulation of oxidative stress pathways. nih.govaacrjournals.orgsigmaaldrich.comnih.gov Using a fluorogenic probe, researchers confirmed that verticillin A treatment causes a notable increase in intracellular ROS levels. nih.gov This induction of oxidative stress contributes to downstream effects such as DNA damage, which ultimately leads to apoptosis in cancer cells. nih.govresearchgate.net The generation of ROS appears to be a necessary, though not always sufficient, component of the cytotoxic effects of these compounds. rsc.orgnih.gov

Immunomodulatory Effects (as suggested by epigenetic changes)

Recent findings indicate that verticillins act as epigenetic modulators, a mechanism that suggests they may possess significant immunomodulatory properties. rsc.orgrsc.org Verticillin A has been identified as a selective inhibitor of histone methyltransferases (HMTases), enzymes that play a critical role in regulating gene expression. rsc.orgbenchchem.com

Specifically, verticillin A treatment has been shown to cause global changes in histone methylation marks in cancer cells. nih.govaacrjournals.orgsigmaaldrich.comnih.gov The inhibition of HMTases like G9a and EZH2 is known to have profound effects on the tumor immune microenvironment. xiahepublishing.comaacrjournals.orgdovepress.com Such inhibition can lead to the transcriptional activation of immunostimulatory genes, including chemokines that attract effector T cells and natural killer (NK) cells to the tumor site. aacrjournals.orgdovepress.com Furthermore, epigenetic inhibitors can enhance tumor immunogenicity by increasing the expression of Major Histocompatibility Complex (MHC) molecules, which are essential for antigen presentation to T cells. xiahepublishing.comdovepress.comnih.gov

In addition to histone modification, verticillin A has been shown to upregulate the expression of the gene BNIP3 through a process dependent on DNA methylation. nih.gov The compound is believed to demethylate the BNIP3 promoter, leading to its re-expression. nih.govmdpi.com DNA methyltransferase inhibitors (DNMTi) are recognized for their ability to promote the reactivation of tumor suppressor genes and enhance antitumor immune responses by stimulating immune cells and upregulating MHC expression. dovepress.comnih.gov By altering the epigenetic landscape, verticillins can modify targets that are crucial for altering immune cell recognition, thereby potentially overcoming tumor immune evasion. rsc.orgrsc.org

Table 2: Summary of Cellular Mechanisms

| Mechanism | Specific Action of Verticillin (or Analogue) | Consequence | Reference(s) |

| RTK Signaling Modulation | Inhibits HGF-induced c-Met phosphorylation and downstream Ras/ERK and FAK/Src pathways (Verticillin A). | Blocks cancer cell migration and invasion. | nih.gov, rsc.org, researchgate.net, benchchem.com |

| Inhibits EGFR and VEGFR-1/Flt-1 (11,11′-dideoxy-verticillin). | Potential anti-proliferative and anti-angiogenic effects. | xiahepublishing.com | |

| ROS Generation | Induces oxidative stress via its disulfide bridge (Verticillin A). | Causes DNA damage and apoptosis. | nih.gov, rsc.org, nih.gov, microbiologyresearch.org |

| Epigenetic Modulation | Inhibits histone methyltransferases; alters histone methylation. | Suggests potential for altering immune cell recognition. | nih.gov, rsc.org, rsc.org, aacrjournals.org |

| Upregulates BNIP3 via DNA demethylation (Verticillin A). | Overcomes apoptosis resistance; suggests immunomodulatory potential. | nih.gov |

Biological Activities in in Vitro and in Vivo Preclinical Models

Cytotoxicity in Diverse Cancer Cell Lines (nanomolar range)

Verticillin (B84392) A, structurally very similar to verticillin B, has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, with inhibitory concentrations (IC50) typically falling within the nanomolar range. This broad-spectrum activity highlights its potential as a powerful anticancer agent.

Detailed investigations have revealed the efficacy of verticillins against numerous cancer types:

Melanoma, Breast, and Liver Cancer: While specific studies on this compound in melanoma and breast cancer are limited, the general cytotoxic profile of verticillins suggests potential activity. For instance, verticillin A has been shown to induce apoptosis in hepatoma (liver cancer) cells. nih.govaacrjournals.orgelsevierpure.comnih.gov

Ovarian Cancer: Verticillin A exhibits significant cytotoxicity in high-grade serous ovarian cancer (HGSOC) cell lines, including OVCAR4 and OVCAR8, with low nanomolar IC50 values. atu.edu This activity is linked to the induction of DNA damage and apoptosis. atu.edu

Colon Cancer: In human colon carcinoma cells, such as SW620, DLD1, and RKO, verticillin A effectively suppresses cell survival in a dose-dependent manner. nih.govnih.gov The IC50 values for DLD1 and RKO cells were reported to be 895.7 nM and 306.5 nM, respectively. nih.gov

Pancreatic Cancer: Verticillin A is cytotoxic against both human (Miapaca-2) and murine (Panc02-H7) pancreatic cancer cell lines, with reported IC50 values of 22.7 nM and 12.3 nM, respectively. acs.org

Gastric and Cervical Cancer: Studies have shown that verticillin A displays cytotoxic activity against human gastric (AGS) and cervical cancer (HeLa) cells. The IC50 values for AGS cells were 69.89 nM at 24 hours and 47.59 nM at 48 hours, while for HeLa cells, they were 319.5 nM and 233.9 nM at the same time points, respectively.

Sarcoma: Verticillin A has been shown to decrease the growth of malignant peripheral nerve sheath tumor (MPNST) and leiomyosarcoma (LMS) cell lines. nih.govnih.gov For example, 100 nM of verticillin A led to significant growth reduction in LMS1 (96.7%), S462 (88.7%), ST88 (72.7%), SKLMS1 (57%), and MPNST724 (39.7%) cells after 24 hours. nih.gov

Interactive Table: Cytotoxicity of Verticillin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| OVCAR4 | Ovarian | Low nM range | atu.edu |

| OVCAR8 | Ovarian | Low nM range | atu.edu |

| DLD1 | Colon | 895.7 | nih.gov |

| RKO | Colon | 306.5 | nih.gov |

| CT26 | Colon | 177.2 | nih.gov |

| Miapaca-2 | Pancreatic | 22.7 | acs.org |

| Panc02-H7 | Pancreatic (murine) | 12.3 | acs.org |

| AGS | Gastric | 69.89 (24h), 47.59 (48h) | |

| HeLa | Cervical | 319.5 (24h), 233.9 (48h) | |

| MPNST724 | Sarcoma (MPNST) | 124.6 (EC50) | nih.gov |

A key aspect of the anticancer activity of verticillins is their ability to sensitize cancer cells to apoptosis (programmed cell death). Verticillin A has been identified as a potent apoptosis sensitizer, particularly in colon carcinoma cells that are resistant to other apoptosis-inducing agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) and Fas. nih.govaacrjournals.orgelsevierpure.comnih.gov At concentrations as low as 10 nM, verticillin A can overcome this resistance. nih.govaacrjournals.org This sensitization is partly achieved by upregulating the expression of pro-apoptotic proteins. For instance, in colon and pancreatic cancer cells, verticillin A treatment leads to an increased expression of the pro-apoptotic protein Bax. atu.edu

Antiparasitic Activity (e.g., Trypanocidal Effects of this compound)

The antiparasitic activities of the verticillin class of compounds are not as extensively studied as their anticancer properties. There is currently no specific research available detailing the trypanocidal effects of this compound against Trypanosoma species.

Antimicrobial Activities (e.g., Antibacterial, Antiviral, Nematocidal)

Research into the antimicrobial properties of verticillins has yielded some positive findings:

Antibacterial Activity: Verticillin G, another analogue, has been shown to inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3-10 µg/mL.

Antiviral Activity: There is no specific information available in the reviewed literature regarding the antiviral activity of this compound.

Nematocidal Activity: Several verticillin analogues, including verticillin A, have been tested for their effects against the nematodes Caenorhabditis elegans and Panagrellus redivivus. The dimeric and pseudodimeric verticillins were found to be the most effective, with ED50 values in the range of 10–80 μg/mL.

Studies on Tumor Growth Suppression in Xenograft Models (Non-human)

The in vitro cytotoxic and apoptosis-sensitizing effects of verticillins have been translated into significant tumor growth suppression in various preclinical xenograft models.

Ovarian Cancer: In a human ovarian cancer xenograft model using OVCAR8-RFP cells, verticillin A, when encapsulated into expansile nanoparticles, led to a significant decrease in tumor growth. atu.edu

Colon Cancer: Verticillin A has been shown to overcome resistance to TRAIL therapy in a human colon carcinoma xenograft model. nih.govaacrjournals.orgelsevierpure.comnih.gov Combined treatment with a low dose of verticillin A and TRAIL significantly inhibited the growth of tumor xenografts. nih.gov

Pancreatic Cancer: In a murine model of pancreatic cancer, a locally administered verticillin A-loaded surgical buttress was shown to suppress tumor recurrence in a dose-dependent manner. acs.org

Sarcoma: In vivo studies using MPNST724 xenograft models demonstrated that treatment with verticillin A significantly reduced tumor size by day 11. nih.govnih.gov Treatment with 0.5 mg/kg of the drug showed the greatest effect. nih.gov

Interactive Table: In Vivo Efficacy of Verticillin A in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Reference |

| Ovarian Cancer | OVCAR8-RFP | Significant reduction in tumor burden. | atu.edu |

| Colon Cancer | SW620 | Overcame TRAIL resistance, leading to significant tumor growth inhibition. | nih.gov |

| Pancreatic Cancer | Panc02-H7 | Dose-dependent suppression of tumor recurrence. | acs.org |

| Sarcoma (MPNST) | MPNST724 | Significant reduction in tumor volume. | nih.gov |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Structural Characterization and Purity Assessment

The definitive identification and purity assessment of verticillin (B84392) B and its analogues relies on a combination of powerful spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for elucidating the compound's structural formula. microcombichem.comnih.govsemanticscholar.orgmdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (HPLC-MS or UPLC-MS), are standard for separating verticillins from complex fungal extracts and confirming their purity. nih.govnih.govnih.gov

Researchers consistently use these techniques to verify the identity and assess the purity of isolated or synthesized verticillins, often requiring a purity level greater than 95% for pharmacological studies. nih.govacs.org For instance, the structural characterization of verticillin A, a closely related analogue, involved comprehensive analysis using ¹H NMR and UPLC. acs.org Similarly, the identity of verticillin D was verified through favorable comparisons of its ¹H NMR and UPLC-PDA-HRMS data with literature values and in-house libraries. researchgate.net The coupling of LC with MS has become a method of choice for the structural identification of analytes in complex mixtures due to its high sensitivity and selectivity. nih.gov

Interactive Table: Key Analytical Techniques for Verticillin Characterization

| Technique | Application in Verticillin B Research | Key Findings & Purpose |

|---|---|---|

| NMR Spectroscopy | Elucidation of the three-dimensional structure. microcombichem.com | Provides detailed information about the carbon-hydrogen framework, confirming the complex polycyclic structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. semanticscholar.org | High-resolution MS (HRMS) provides exact mass, crucial for confirming the elemental composition, such as C₃₀H₂₈N₆O₅S₄ for verticillin. secondarymetabolites.org |

| HPLC & UPLC | Separation from fungal extracts and purity assessment. nih.govijrpc.com | Ensures samples are >95% pure for biological assays; separates closely related analogues. nih.govacs.org |

| LC-MS/UPLC-MS | Combines separation with mass analysis for identification in complex mixtures. nih.govnih.gov | Allows for rapid identification and quantification of verticillins in crude extracts and biological samples. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. nih.govsemanticscholar.org | Confirms the presence of key structural features like ketones and aromatic rings. nih.gov |

Molecular and Genomic Techniques in Biosynthesis Research

Understanding how fungi produce verticillins is key to potentially harnessing and manipulating their production. Modern molecular and genomic techniques have been pivotal in uncovering the biosynthetic pathways of these complex molecules. rsc.org

Genome sequencing of the producing fungus, Clonostachys rogersoniana, led to the identification of the verticillin biosynthetic gene cluster (BGC), termed the "ver" cluster. nih.govresearchgate.net This cluster contains all the genes necessary for the synthesis of the verticillin backbone. researchgate.net Techniques like gene disruption are then used to validate the function of these genes. For example, disrupting the verP gene, which encodes a nonribosomal peptide synthetase (NRPS), completely stopped verticillin production. nih.govresearchgate.net This loss of production could be restored by reintroducing a functional copy of the verP gene, confirming its essential role in the biosynthetic pathway. nih.gov Further gene knockout studies within the ver cluster have helped to delineate the specific roles of other enzymes in the pathway. nih.govresearchgate.net These molecular investigations have not only clarified the steps of verticillin biosynthesis but also helped correctly classify the fungi that produce these compounds. rsc.org

Cell-Based Assays for Biological Activity Evaluation

To evaluate the biological effects of this compound and its analogues, researchers employ a variety of cell-based assays that measure different aspects of cellular behavior, such as viability, migration, and apoptosis (programmed cell death).

Cytotoxicity and Viability Assays: The MTS assay and the Sulforhodamine B (SRB) assay are commonly used to measure the cytotoxic (cell-killing) effects of compounds on cancer cell lines. For example, the related compound verticillin A was shown to inhibit the growth of various cancer cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range, as determined by MTT assays, which function similarly to MTS assays. nih.govaacrjournals.orgdovepress.com

Migration and Invasion Assays: The wound healing ("scratch") assay and the Transwell assay are standard methods to assess a compound's ability to inhibit cell migration and invasion, which are key processes in cancer metastasis. biocompare.comcreative-biolabs.complos.orgnih.gov In a wound healing assay, a gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured. creative-biolabs.comnih.gov The Transwell assay uses a porous membrane to separate cells from a chemoattractant; the number of cells that migrate through the pores is then quantified. biocompare.comnih.gov Verticillin A has been shown to effectively suppress HGF-induced migration and invasion of cancer cells in both wound healing and Transwell assays. dovepress.comnih.gov

Apoptosis Assays: To determine if a compound induces apoptosis, researchers use techniques like the Cell Event Caspase-3/7 Assay. Caspases are key proteins that execute the process of apoptosis. An increase in caspase activity is a hallmark of this form of cell death. Studies on verticillin A have confirmed its ability to induce apoptosis, as shown by increases in cleaved caspase-3 levels. mdpi.com

Interactive Table: Summary of Cell-Based Assays for Verticillin Research

| Assay Type | Specific Assay | Purpose | Example Finding with Verticillins |

|---|---|---|---|

| Viability/Cytotoxicity | MTS / MTT / SRB | Measures the dose-dependent effect of the compound on cell proliferation and survival. | Verticillin A inhibits gastric and cervical cancer cell growth with IC₅₀ values in the nanomolar range. dovepress.com |

| Migration | Wound Healing Assay | Assesses the ability of cells to move and close a "wound" in a cell monolayer. nih.gov | Verticillin A significantly inhibited the wound healing ability of colon cancer cells. nih.gov |

| Invasion/Migration | Transwell Assay | Quantifies cell movement through a porous membrane towards a chemoattractant. biocompare.com | Verticillin A dose-dependently inhibited colon cancer cell migration and invasion through Transwell membranes. nih.gov |

| Apoptosis | Caspase Assays | Detects the activation of key proteins (caspases) involved in programmed cell death. | Treatment with verticillin A led to an increase in apoptotic levels and cleaved caspase-3. mdpi.comresearchgate.net |

Protein-Ligand Interaction Studies

To understand how a compound like this compound exerts its effects at a molecular level, it is crucial to identify the proteins it binds to and how it modulates their function. Protein-ligand interaction studies provide these critical insights. nih.govmeilerlab.orgmdpi.com

One specific technique used in this area is the Electrophoretic Mobility Shift Assay (EMSA). EMSA is used to study the binding of proteins to DNA. researchgate.net In the context of verticillin research, this technique has been applied to investigate the regulation of the verticillin biosynthetic gene cluster. Researchers identified a regulatory protein, VerZ, which contains a DNA-binding domain. researchgate.netmicrobiologyresearch.org EMSAs demonstrated that the DNA-binding domain of VerZ could specifically bind to the promoter regions of the genes within the ver cluster. researchgate.netmicrobiologyresearch.org This binding activity was shown to be essential for activating the transcription of these genes, thereby controlling the production of verticillins. microbiologyresearch.org Further experiments using base substitutions in the DNA sequence confirmed the specific binding site, abolishing the interaction in the EMSA. microbiologyresearch.org

Strategies for Improving Research Compound Delivery

A significant challenge in the preclinical development of many natural products, including verticillins, is their poor water solubility and potential for systemic toxicity. acs.org To overcome these hurdles, researchers are exploring advanced drug delivery strategies.

Nanoparticle Encapsulation: One promising approach is the encapsulation of the compound into nanoparticles. rsc.orgmdpi.comimrpress.com For verticillin A, encapsulation into a pH-sensitive expansile nanoparticle (eNP) system has been shown to enhance efficacy and solubility. nih.gov These nanoparticles are designed to release the encapsulated drug in the acidic environment of tumor cells, which can increase drug delivery to the target site while reducing non-specific toxicity to healthy tissues like the liver. nih.gov This strategy resulted in a significant improvement in response in a mouse model of ovarian cancer. acs.org

Surgical Buttresses: Another innovative local delivery method involves loading the compound into a biodegradable surgical buttress. grinstaff.orgacs.org A verticillin A-loaded surgical buttress has been developed and tested to prevent the local recurrence of pancreatic cancer after surgery. acs.orgresearchgate.netnih.gov This implantable device provides sustained, local release of the compound directly at the tumor resection site for over 90 days. acs.orgnih.gov This method was well-tolerated and significantly reduced tumor recurrence in a murine model, demonstrating a way to achieve high local concentrations of the drug while avoiding the toxicity associated with systemic administration. acs.orgresearchgate.netacs.org

Future Research Directions and Unexplored Avenues for Verticillin B Research

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of verticillins, like other ETP alkaloids, originates from amino acid precursors via the action of non-ribosomal peptide synthetases (NRPS). rsc.org While the identification of the ver biosynthetic gene cluster in Clonostachys rogersoniana has provided significant insights, a complete, validated pathway for verticillin (B84392) B remains to be fully elucidated. rsc.orgresearchgate.netnih.gov

Current understanding, largely extrapolated from the well-studied gliotoxin (B1671588) pathway, suggests a multi-step process. rsc.org However, key differences exist. For instance, the dimerization process that forms the characteristic structure of verticillins requires different biosynthetic steps than the monomeric gliotoxin. rsc.org The cytochrome P450 enzymes, VerL and VerB, are implicated in the verticillin pathway but lack clear sequence similarity to their counterparts in gliotoxin biosynthesis, suggesting a different mechanistic route for cyclization. rsc.org

Further research is needed to:

Functionally characterize each enzyme in the ver gene cluster to confirm its specific role in modifying the verticillin scaffold.

Identify the precise mechanisms of key transformations, such as the dimerization and the installation of the polysulfide bridge. rsc.orgresearchgate.net

Investigate the regulatory networks, like the role of verZ, that control the expression of the biosynthetic genes. researchgate.net

Explore why some producing fungi generate specific verticillin analogues, like verticillin D, in higher quantities than others, which may point to subtle differences in their biosynthetic machinery. nih.gov

Comprehensive SAR Expansion for Targeted Analogue Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of verticillin B, including its potency, solubility, and pharmacokinetic profile. nih.gov The disulfide bridge is a key determinant of its biological activity. nih.gov

Recent efforts have focused on semisynthesis and precursor-directed biosynthesis to generate novel analogues. nih.govresearchgate.net For example, acylation of the C11 and C11' hydroxy groups has been explored, leading to the creation of ester, carbonate, carbamate (B1207046), and sulfonate derivatives. nih.govresearchgate.net Notably, verticillin A succinate, a semisynthetic analogue, exhibited both nanomolar cytotoxicity and significantly improved aqueous solubility. researchgate.netnih.gov Precursor-directed biosynthesis has also been successfully employed to incorporate fluorine into the verticillin scaffold. researchgate.net

Future SAR expansion should focus on:

Systematic modification of the core structure: Exploring a wider range of substitutions at various positions to probe their impact on activity and selectivity.

Generation of asymmetric dimers: Creating heterodimers with different monomeric units to expand chemical diversity and potentially uncover novel biological activities.

Improving drug-like properties: Focusing on modifications that enhance solubility, cell permeability, and metabolic stability without compromising potency. nih.gov The development of nano-encapsulated formulations has already shown promise in improving solubility and efficacy in preclinical models. nih.govnih.gov

Identification of Novel Molecular Targets and Signaling Crosstalk

This compound and its analogues are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of histone methyltransferases (HMTases). rsc.orgnih.govmdpi.com Verticillin A, a closely related analogue, has been shown to selectively inhibit HMTases such as SUV39H1, SUV39H2, G9a, and GLP. mdpi.comaai.org This epigenetic modulation can lead to the re-expression of silenced tumor suppressor genes. aai.org

Furthermore, verticillins have been found to interfere with key cancer-related signaling pathways. Verticillin A has been shown to suppress the HGF/c-Met signaling pathway, which is crucial for cell migration and invasion, by inhibiting c-Met phosphorylation. mdpi.comresearchgate.netnih.gov There is also evidence of crosstalk between the JAK2/STAT3 and ERK signaling pathways being affected by verticillin A. researchgate.net

Future research in this area should aim to:

Uncover the full spectrum of molecular targets: Employing advanced proteomic and genomic techniques to identify novel binding partners and downstream effectors of this compound.

Investigate signaling crosstalk: Delving deeper into how this compound modulates the interplay between different signaling pathways, such as the TGF-β, PI3K/AKT, and MAPK pathways, which are often dysregulated in cancer. medsci.org

Elucidate mechanisms of resistance: Identifying potential mechanisms by which cancer cells might develop resistance to this compound to inform the development of combination therapies.

Advanced Preclinical Model Studies for Specific Therapeutic Applications

Preclinical studies have demonstrated the potent in vitro and in vivo anticancer activity of verticillins against a range of malignancies, including colon, pancreatic, ovarian, and soft tissue sarcomas. mdpi.comnih.govwalshmedicalmedia.com Verticillin A has shown efficacy in reducing tumor burden in xenograft models of high-grade serous ovarian cancer and malignant peripheral nerve sheath tumors. nih.govwalshmedicalmedia.com Moreover, it has been shown to sensitize pancreatic cancer cells to immunotherapy. nih.gov

Despite these promising results, challenges related to systemic toxicity and poor water solubility have hindered clinical advancement. acs.org Localized delivery systems, such as verticillin A-loaded surgical buttresses, are being explored to improve bioavailability and minimize systemic side effects in models of pancreatic cancer recurrence. nih.govacs.org

Future preclinical research should include:

Orthotopic and patient-derived xenograft (PDX) models: Utilizing more clinically relevant models that better recapitulate the tumor microenvironment and heterogeneity of human cancers.

Combination therapy studies: Evaluating the synergistic effects of this compound with standard-of-care chemotherapeutics, targeted agents, and immunotherapies.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound and its analogues to optimize dosing and scheduling. researchgate.net

Methodological Advancements in Production and Synthesis

A significant bottleneck for the clinical development of verticillins has been the limited supply from natural fermentation. nih.govaacrjournals.org Recent advancements in fermentation optimization, utilizing an OSMAC (One Strain, Many Compounds) approach and in situ analysis with techniques like the droplet-liquid microjunction-surface sampling probe, have substantially increased the production yields. nih.govresearchgate.net For instance, optimizing fermentation conditions for Clonostachys rogersoniana on oatmeal-based media has boosted the supply of key analogues from a few milligrams to 50-150 mg per month on a laboratory scale. nih.govaacrjournals.org

While total synthesis of some verticillin analogues, such as 11,11ʹ-dideoxyverticillin A, has been achieved, the synthesis of more complex members like verticillin A remains a challenge. rsc.orgnih.gov

Future efforts should concentrate on:

Q & A

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, dosing regimen, and randomization. For in vitro work, include Mycoplasma testing and passage numbers for cell lines. Share protocols via platforms like protocols.io and deposit raw data in repositories (Figshare, Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.